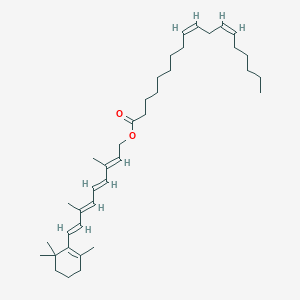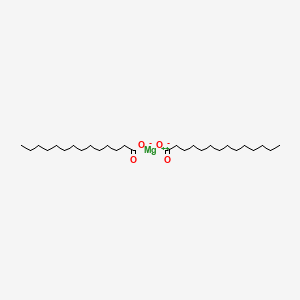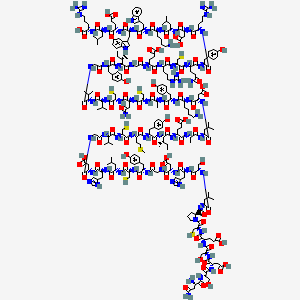
Pyrite
説明
Pyrite (FeS₂), commonly known as "fool’s gold," is a sulfide mineral characterized by its metallic luster, brassy-yellow hue, and cubic or octahedral crystal morphology. It crystallizes in the isometric system and exhibits a Mohs hardness of 6–6.5 and a specific gravity of 4.8–5.0 . This compound forms in diverse geological environments, including hydrothermal veins, sedimentary rocks, and metamorphic systems, often associated with quartz, arsenothis compound, and other sulfides . Its chemical stability under oxidizing conditions contrasts with its reactivity in reducing environments, where it can generate sulfuric acid—a key contributor to acid mine drainage .
This compound’s electrochemical properties and trace element content (e.g., Au, As, Co, Ni) vary with ore genesis, influencing its industrial applications in flotation, catalysis, and renewable energy technologies . For instance, this compound’s semiconductor properties (bandgap ~0.95 eV) have spurred research into its use in photovoltaics, though challenges like low open-circuit voltage (OCV) persist .
準備方法
Hydrothermal Synthesis: Controlling Phase Purity and Morphology
Hydrothermal methods dominate pyrite synthesis due to their simplicity, cost-effectiveness, and scalability. Inorganic precursors such as FeSO₄ and Na₂SO₃ are dissolved in aqueous solutions and subjected to elevated temperatures (120–200°C) in autoclaves . The Fe/S molar ratio, reaction time, and temperature critically determine phase purity. For instance, a 1:2 Fe/S ratio at 160°C for 1–4 hours yields monodisperse microspherulites (1–2 µm), whereas extending the reaction to 24 hours at 200°C produces bulk this compound resembling natural deposits .
Key advancements include the use of toluene to dissolve excess sulfur, eliminating marcasite (FeS₂ polymorph) impurities . X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirm that prolonged reaction times enhance thermal stability, reducing decomposition rates from 25.5% to 26.2% weight loss . However, hydrothermal synthesis faces challenges such as sulfur byproduct formation and irregular particle aggregation, necessitating post-treatment steps .
Spray Deposition and Sulfurization: Thin-Film Fabrication for Photovoltaic Applications
Spray pyrolysis offers a scalable route for this compound thin-film deposition. FeSO₄ and (NH₄)₂Sₓ precursors are alternately sprayed onto substrates heated to 120°C, forming amorphous Fe-S compounds . Subsequent sulfurization in H₂S at 500°C for 30 minutes converts intermediate phases (e.g., FeS, marcasite) into phase-pure this compound . Hall effect measurements reveal p-type conductivity with carrier concentrations of 10¹⁶–10²⁰ cm⁻³ and mobilities up to 210 cm²/V·s, ideal for solar cell applications .
Optimizing precursor concentration is critical: dilute FeSO₄ solutions promote larger grain growth, enhancing electrical properties . Despite its promise, this method requires precise control over sulfurization conditions to avoid pyrrhotite (Fe₁₋ₓS) contamination, which degrades optoelectronic performance.
Mechanical Milling and Ore Processing: Scalable Production from Natural Sources
This compound concentrates derived from mineral ores (e.g., Thackaringa mine, Australia) are processed via crushing, gravity separation, and flotation . Ball milling with tungsten carbide or alumina rods reduces particle size to <10 µm while introducing contaminants like WC or Al₂O₃ . Magnetic separation effectively removes antiferromagnetic pyrrhotite, increasing this compound content from 20% to >90% . Quantitative XRD analysis using Rietveld refinement confirms phase purity, though manual sampling introduces variability in ore composition .
This method is industrially viable for large-scale production but struggles with energy efficiency and impurity control compared to chemical synthesis routes.
Colloidal Synthesis Using Oleylamine: Tailoring Nanocrystal Morphology
Oleylamine (OAm)-mediated synthesis produces phase-pure this compound nanocubes (88±14 nm) with tunable optical absorption (380–1600 nm) . Reacting FeCl₂ and elemental sulfur in OAm at 200°C for 1–24 hours enables precise control over crystallite size. Higher S/Fe ratios (e.g., 6:1) accelerate this compound formation via nucleophilic attack of H₂S or polysulfides (Sₙ²⁻) on FeS intermediates . Raman spectroscopy and transmission electron microscopy (TEM) validate the absence of marcasite or pyrrhotite phases .
While this method achieves narrow size distributions, it relies on toxic solvents and costly ligands, limiting industrial adoption.
Factors Influencing this compound Synthesis: A Comparative Analysis
Precursor Composition and Stoichiometry
Fe/S molar ratios directly impact phase outcomes. Hydrothermal methods require excess sulfur (Fe/S >1:2) to suppress marcasite formation . Conversely, colloidal synthesis necessitates sulfur-rich environments (S/Fe=6:1) to accelerate FeS₂ nucleation .
Temperature and Reaction Kinetics
Elevated temperatures (>160°C) favor this compound over marcasite in hydrothermal systems . Spray deposition demands high sulfurization temperatures (500°C) to achieve crystallinity . Colloidal synthesis at 200°C balances nucleation and growth for nanocube formation .
Post-Synthesis Treatment
Sulfur removal via toluene washing or H₂S sulfurization is essential for phase purity. Ball-milled this compound requires magnetic separation to eliminate ferromagnetic impurities .
Electrochemical Properties and Performance Correlations
Hydrothermally synthesized this compound exhibits size-dependent electrochemical activity. Microspherulites (1 h synthesis) demonstrate a corrosion current density (i₀) of 9.12×10⁻⁶ A/cm², declining to 1.58×10⁻⁶ A/cm² for bulk particles (4 h synthesis) . The table below summarizes these findings:
| Synthesis Time (h) | i₀ (10⁻⁶ A/cm²) | E₀ (V vs. SHE) | Anodic Transfer Coefficient (αₐ) |
|---|---|---|---|
| 1 | 9.12 | 0.40 | 0.17 |
| 2 | 5.62 | 0.42 | 0.33 |
| 4 | 1.58 | 0.44 | 0.44 |
Smaller particles’ higher surface area enhances oxidative dissolution rates, critical for applications in battery anodes and acid mine drainage mitigation .
Applications Dictated by Synthesis Methodology
-
Hydrothermal this compound : Bulk crystals for geochemical studies and hydrometallurgical reactors .
-
Spray-Deposited Films : Photovoltaics due to high carrier mobility .
-
Colloidal Nanocubes : Quantum dot solar cells and photocatalysis .
-
Ball-Milled Concentrates : Low-cost sulfur sources for sulfuric acid production .
化学反応の分析
Oxidation Pathways of Pyrite
This compound oxidation occurs through both aqueous (wet) and gaseous (dry) routes, producing sulfate, iron oxides, and acidic byproducts.
Wet Oxidation
In aqueous environments, this compound reacts with oxygen and water, forming ferrous sulfate (FeSO₄) and sulfuric acid (H₂SO₄):
Ferrous sulfate further oxidizes to ferric sulfate (Fe₂(SO₄)₃) . Experimental studies show pH decreases and sulfate ion (SO₄²⁻) concentrations increase during this process, with Fe³⁺ acting as a critical oxidant .
Key Data:
- Rate Law : Oxidation rate () depends on dissolved oxygen and hydrogen ion concentrations :
- Activation Energy : Initial oxidation steps involve low-energy redox processes (~10–30 kJ/mol) .
Dry Oxidation
At elevated temperatures (>100°C), this compound decomposes into sulfur dioxide (SO₂) and iron oxides. Combustion studies reveal the sequence :
Role of Fe³⁺ in Oxidative Dissolution
Fe³⁺ accelerates this compound oxidation under acidic conditions:
Electrochemical studies indicate Fe³⁺ reduction at this compound surfaces drives electron transfer, with reaction rates proportional to Fe³⁺ concentration .
Thermal Decomposition
This compound decomposes at high temperatures (>500°C) into pyrrhotite (Fe₁₋ₓS) and sulfur vapor :
In air, intermediate phases like KFe₂S₃ and Li₂SO₄ form, followed by Fe₂O₃ and SO₂ emissions .
Environmental Implications: Acid Mine Drainage
This compound weathering in oxygenated water generates acid mine drainage (AMD):
This reaction releases H⁺ ions, acidifying water (pH 2–4) and mobilizing toxic metals .
Reactive Oxygen Species Formation
This compound-water interactions produce hydrogen peroxide (H₂O₂), which decomposes into hydroxyl radicals (·OH) via Fenton reactions :
These radicals degrade organic matter and contribute to oxidative stress in ecosystems.
Electrochemical Mechanisms
- Anodic Reaction :
- Cathodic Reaction :
Surface Fe atoms mediate oxygen reduction, with adsorbed hydroxyl radicals (·OH) initiating S–O bond formation .
科学的研究の応用
Industrial Applications
Iron and Steel Production
- Source of Iron : Pyrite contains approximately 46% iron and is used as a raw material in the production of iron ore pellets for steel manufacturing. The extraction process typically involves pyrometallurgy, where this compound is heated with coke to produce molten iron .
Sulfuric Acid Production
- Chemical Feedstock : this compound is a significant source for producing sulfuric acid, which is essential for fertilizers, batteries, and various chemicals. The roasting of this compound in the presence of oxygen generates sulfur dioxide, which is then converted to sulfuric acid .
Electronics and Semiconductors
- Electronic Components : this compound is utilized in the production of semiconductors and transistors. Its properties allow it to serve as a substrate for III-V compound semiconductors used in high-frequency applications .
Environmental Applications
Groundwater Remediation
- Contaminant Removal : Recent studies have demonstrated that incorporating this compound into electrochemical systems can effectively remove organic pollutants and heavy metals like arsenic and chromium from groundwater. This dual approach combines electrical current application with mineral adsorption to enhance contaminant removal efficiency .
This compound Oxidation Studies
- Understanding Geological Processes : Research on this compound oxidation has provided insights into its role in geological processes and environmental changes over time. For instance, studies at Penn State have shown how this compound oxidizes underground, contributing to the formation of rust-type iron minerals .
Agricultural Applications
Crop Enhancement
- Nano-Pyrite in Agriculture : this compound has been explored for its potential in enhancing crop productivity through seed pretreatment and root priming. It provides essential nutrients such as sulfur and iron, improving nutrient uptake by plants. This method has shown positive results across various crops including cereals, pulses, and vegetables .
Case Studies
Future Prospects
The ongoing research into this compound's properties continues to reveal new applications, particularly in nanotechnology and energy conversion. Its widespread availability makes it a valuable resource for sustainable practices in various fields.
作用機序
The mechanism of action of iron disulfide in various applications is primarily based on its chemical reactivity and catalytic properties. In biological systems, iron disulfide nanoparticles mimic natural enzymes that depend on iron-sulfur clusters as cofactors. These nanoparticles participate in redox reactions, facilitating the production and reaction of reactive oxygen species (ROS), which are crucial in processes such as antibacterial activity and tumor therapy .
In industrial applications, iron disulfide acts as a catalyst in electrochemical reactions, enhancing the efficiency of processes such as hydrogen production and energy storage .
類似化合物との比較
Pyrite vs. Marcasite (FeS₂)
Despite sharing the same chemical formula (FeS₂), this compound and marcasite are polymorphs with distinct crystal structures and stabilities:
| Property | This compound | Marcasite |
|---|---|---|
| Crystal System | Cubic (isometric) | Orthorhombic |
| Stability | Stable in surface environments | Reacts rapidly with moisture |
| Reactivity | Low | High; tarnishes readily |
| Au Precipitation | Prefers {210} and {111} faces | Prefers {110} faces |
Marcasite’s orthorhombic structure creates weaker Fe-S bonds, making it more prone to oxidation and less suitable for industrial applications . This compound’s {210} and {111} crystal faces exhibit higher Au adsorption due to narrower HOMO-LUMO gaps (0.15–0.56 eV), enhancing its role in gold mineralization compared to marcasite .
This compound vs. Arsenothis compound (FeAsS)
Arsenothis compound, a sulfarsenide mineral, differs from this compound in composition and gold-hosting mechanisms:
| Property | This compound | Arsenothis compound |
|---|---|---|
| Formula | FeS₂ | FeAsS |
| Au Occurrence | Refractory Au in lattice | Au–As clusters in core regions |
| Trace Elements | Co, Ni, Zn | As, Sb, Bi |
| Mineralization | Orogenic and hydrothermal | Hydrothermal veins |
In the Pulai gold deposit, this compound (this compound 4) hosts Au concentrations of 0.3–11.7 ppm, while arsenothis compound (Arsenothis compound 2) contains up to 137.1 ppm Au in its core, linked to As zoning . Arsenothis compound’s affinity for Au–As clusters enables it to concentrate gold more effectively, though this compound dominates in bulk ore due to its higher abundance .
This compound vs. Pyrrhotite (Fe₁₋ₓS)
Pyrrhotite, a non-stoichiometric iron sulfide, contrasts with this compound in structure and catalytic behavior:
| Property | This compound | Pyrrhotite |
|---|---|---|
| Formula | FeS₂ | Fe₁₋ₓS (x = 0–0.2) |
| Magnetism | Non-magnetic | Magnetic (varies with x) |
| Catalytic Role | Active in coal liquefaction | Forms active Fe₁₋ₓS phases |
During hydrotreatment, this compound transforms reversibly into pyrrhotite under sulfur-rich conditions, which enhances its catalytic activity in lignin depolymerization . Pyrrhotite’s magnetic properties and variable stoichiometry make it less predictable in industrial processes compared to this compound.
This compound vs. Chalcothis compound (CuFeS₂)
Chalcothis compound, a copper-iron sulfide, differs in conductivity and economic value:
| Property | This compound | Chalcothis compound |
|---|---|---|
| Conductivity | Semiconductor | Metallic conductor |
| Primary Use | Sulfur source, catalysis | Copper ore |
| Oxidation | Forms Fe³⁺ and SO₄²⁻ | Forms Cu²⁺ and Fe³⁺ |
Chalcothis compound’s higher conductivity and copper content make it central to Cu extraction, while this compound’s semiconductor properties drive its niche use in photovoltaics and environmental remediation .
Research Findings and Data Tables
Table 1: Trace Element Distribution in this compound and Arsenothis compound (Pulai Deposit)
| Mineral | Au (ppm) | As (ppm) | Co (ppm) | Ni (ppm) |
|---|---|---|---|---|
| This compound 3 | 0.1–0.5 | 200–500 | 50–100 | 20–50 |
| This compound 4 (core) | 2–11.7 | 1000–2500 | 100–200 | 50–100 |
| Arsenothis compound 2 | 0.3–137.1 | 5000–8000 | <10 | <10 |
Source: LA-ICPMS analysis of Pulai gold deposit
Table 2: Bandgap Modulation in Zn-Alloyed this compound
| Zn Concentration (x%) | Bandgap (eV) |
|---|---|
| 1 | 1.16 |
| 2 | 0.73 |
| 6.1 | 0.72 |
| 15 | 0.71 |
| 50 | 0.70 |
Source: Experimental study on Fe₁₋ₓZnₓS₂ alloys
生物活性
Pyrite, commonly known as "fool's gold," is an iron sulfide mineral (FeS₂) that plays a significant role in various biological processes and environmental systems. This article explores the biological activity of this compound, focusing on its interactions with microorganisms, its catalytic properties, and its implications for biogeochemical cycles.
Overview of this compound
This compound is the most abundant sulfide mineral found on Earth's surface and is widely distributed in sedimentary, metamorphic, and igneous rocks. Its unique properties make it a subject of interest in both geological and biological research. This compound's formation and transformation are largely influenced by microbial activity, which can enhance or inhibit its oxidation.
Microbial Interactions with this compound
1. Bio-Oxidation of this compound
Microbial bio-oxidation of this compound is a critical process in the recovery of metals from ores and in the biogeochemical cycling of sulfur and iron. Studies have shown that specific microorganisms can significantly accelerate the oxidation of this compound, leading to increased metal leaching efficiency.
2. Sulfate-Reducing Bacteria (SRB)
Sulfate-reducing bacteria play a crucial role in the formation and transformation of this compound. They utilize sulfate as an electron acceptor and can precipitate this compound from dissolved iron and sulfide ions under anaerobic conditions.
- Mechanism : The reduction of sulfate to sulfide leads to the precipitation of this compound from iron-rich solutions.
- Case Study : Research indicates that SRB can mediate this compound formation even in low-sulfate environments, suggesting their adaptability and ecological significance .
Catalytic Properties of this compound
This compound exhibits notable catalytic properties that facilitate various chemical reactions, including sulfidogenesis. Recent studies have highlighted its role as a catalyst in abiotic processes:
- Sulfidogenesis : this compound can catalyze the reduction of elemental sulfur (S₀) by hydrogen (H₂), promoting sulfidogenesis under acidic conditions (pH 4, 80 °C) . This process was shown to occur independently of microbial activity, expanding the understanding of this compound's catalytic capabilities.
Hydroxyl Radical Formation
This compound has been shown to promote the formation of hydroxyl radicals when exposed to water. This reaction has significant implications for organic molecule transformation in aquatic environments:
- Study Findings : The presence of this compound leads to the spontaneous generation of hydrogen peroxide, which subsequently converts to hydroxyl radicals. These radicals can react with nucleic acids and other organic molecules, indicating potential environmental impacts .
Implications for Environmental Management
The biological activity associated with this compound has important implications for environmental management, particularly concerning acid mine drainage (AMD) and the leaching of heavy metals:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for distinguishing pyrite from other sulfide minerals in geological samples?
- Methodological Answer : Use X-ray diffraction (XRD) to identify this compound’s unique crystal structure (d-spacing peaks at ~1.63 Å and 2.71 Å) . Complement with scanning electron microscopy-energy dispersive spectroscopy (SEM-EDS) to confirm elemental composition (Fe:S ≈ 1:2) and rule out marcasite or arsenothis compound .
Q. How can researchers determine this compound’s trace element composition and its implications for mineralization processes?
- Methodological Answer : Employ electron probe microanalysis (EPMA) or laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) to quantify trace elements (e.g., As, Co, Ni). Compare spatial distribution maps to interpret fluid evolution or redox conditions during this compound growth .
Intermediate Research Questions
Q. What methodologies assess this compound’s role in acid mine drainage (AMD) generation?
- Methodological Answer : Conduct leaching experiments under controlled pH and O₂ conditions to measure sulfate release rates. Pair with geochemical modeling (e.g., PHREEQC) to predict long-term AMD risks .
Q. How can sulfur isotope analysis (δ³⁴S) clarify this compound’s formation mechanisms in sedimentary environments?
- Methodological Answer : Use secondary ion mass spectrometry (SIMS) or multi-collector ICP-MS (MC-ICP-MS) to analyze δ³⁴S values. Compare with coexisting sulfate minerals (e.g., gypsum) to distinguish biogenic vs. abiogenic sulfur sources .
Advanced Research Questions
Q. How do electronic structure simulations (e.g., DFT) resolve contradictions in this compound’s semiconducting properties?
- Methodological Answer : Perform density functional theory (DFT) simulations to model bandgap variations caused by defects (e.g., Fe vacancies). Validate with UV-Vis-NIR spectroscopy and Hall effect measurements to correlate theoretical predictions with experimental data .
Q. What integrated approaches reconcile conflicting data on this compound’s formation temperature in hydrothermal systems?
- Methodological Answer : Combine fluid inclusion microthermometry with sulfur isotope thermometry and trace element zoning . Apply thermodynamic modeling (e.g., Geochemist’s Workbench) to constrain temperature-pressure conditions and resolve discrepancies between methods .
Q. How can multi-proxy isotopic studies (Fe, S, Pb) reconstruct this compound’s role in paleoenvironmental redox transitions?
- Methodological Answer : Use high-resolution SIMS for in-situ δ⁵⁶Fe and δ³⁴S analysis, coupled with Pb-Pb dating of this compound-hosted radiogenic isotopes. Integrate results with sedimentary biomarkers to model redox fluctuations in ancient oceans .
Q. Methodological Considerations for this compound Research
- Data Validation : Cross-validate spectroscopic, isotopic, and microstructural data using principal component analysis (PCA) to address outliers .
- Reproducibility : Document experimental parameters (e.g., beam settings for SEM-EDS, laser ablation protocols) in supplementary materials to ensure reproducibility .
- Ethical Practices : Disclose potential conflicts (e.g., sample provenance, funding sources) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
特性
IUPAC Name |
bis(sulfanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMAZVUSKIJEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Fe]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS2 | |
| Record name | pyrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyrite | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892244 | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |
| Record name | Iron disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12068-85-8, 1309-36-0 | |
| Record name | Iron sulfide (FeS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron sulfide (FeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite (FeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrite (FeS2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















